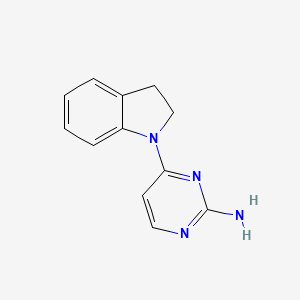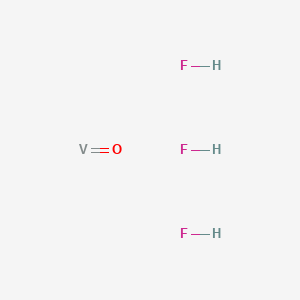
Vanadium(V) oxytrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxidanylidenevanadium trihydrofluoride typically involves the reaction of vanadium pentoxide (V2O5) with hydrofluoric acid (HF) under controlled conditions. The reaction is carried out in a fluorine-resistant reactor, often made of materials such as Teflon or other fluoropolymer-lined vessels, to prevent corrosion. The reaction conditions include maintaining a temperature range of 0°C to 50°C and ensuring an excess of hydrofluoric acid to drive the reaction to completion .
Industrial Production Methods
Industrial production of oxidanylidenevanadium trihydrofluoride follows similar synthetic routes but on a larger scale. The process involves the continuous addition of vanadium pentoxide to a reactor containing hydrofluoric acid, with constant stirring and temperature control. The product is then purified through distillation or crystallization techniques to obtain high-purity oxidanylidenevanadium trihydrofluoride .
化学反応の分析
Types of Reactions
Vanadium(V) oxytrifluoride undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: It can participate in nucleophilic substitution reactions where fluoride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with oxidanylidenevanadium trihydrofluoride include reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) for reduction reactions, and nucleophiles such as chloride ions (Cl-) for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving oxidanylidenevanadium trihydrofluoride depend on the type of reaction. For example, reduction reactions may yield vanadium(III) or vanadium(IV) compounds, while substitution reactions can produce various vanadium-fluoride complexes .
科学的研究の応用
Vanadium(V) oxytrifluoride has several scientific research applications:
作用機序
The mechanism of action of oxidanylidenevanadium trihydrofluoride involves its ability to donate fluoride ions (F-) in chemical reactions. This property makes it a valuable reagent in fluorination reactions, where it can introduce fluorine atoms into organic molecules. The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to interact with specific enzymes and proteins, potentially inhibiting their activity .
類似化合物との比較
Similar Compounds
Similar compounds to oxidanylidenevanadium trihydrofluoride include:
Triethylamine trihydrofluoride (Et3N·3HF): A commonly used fluorination reagent with similar properties.
Pyridine hydrofluoride (Py·HF): Another fluorination reagent used in organic synthesis.
Uniqueness
Vanadium(V) oxytrifluoride is unique due to its specific combination of vanadium and fluoride, which imparts distinct chemical properties. Unlike other fluorination reagents, it can participate in both oxidation and reduction reactions, making it versatile in various chemical processes .
特性
分子式 |
F3H3OV |
|---|---|
分子量 |
126.960 g/mol |
IUPAC名 |
oxovanadium;trihydrofluoride |
InChI |
InChI=1S/3FH.O.V/h3*1H;; |
InChIキー |
HHQFLEDKAVLHOM-UHFFFAOYSA-N |
正規SMILES |
O=[V].F.F.F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl(4-chloro-2-{[2-chloro-5-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8697960.png)

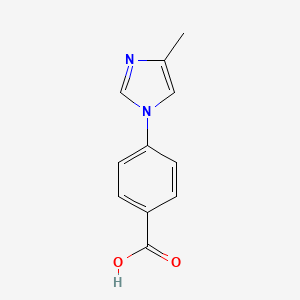
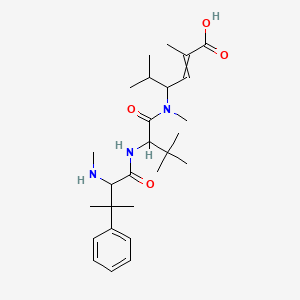
![(1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone](/img/structure/B8697982.png)
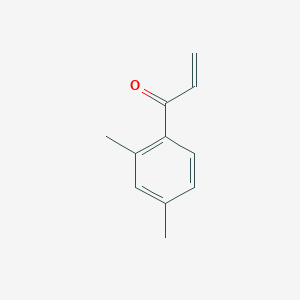
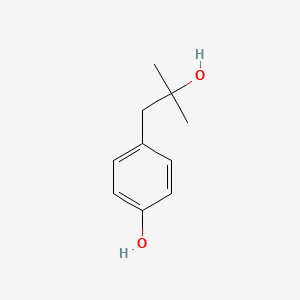

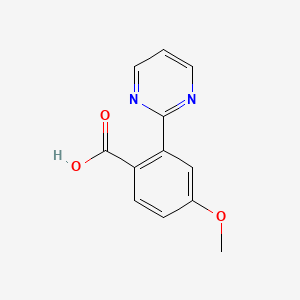
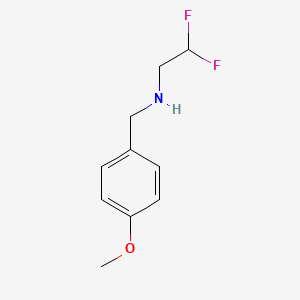
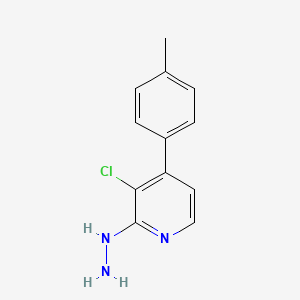
![N-[2-(4-chlorophenyl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B8698036.png)
